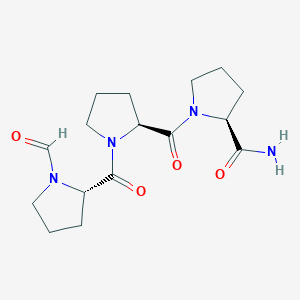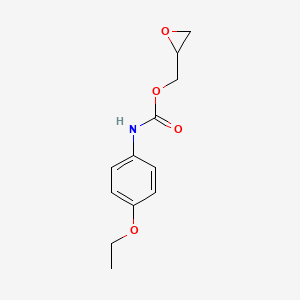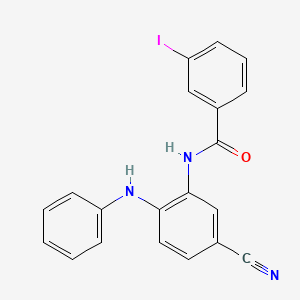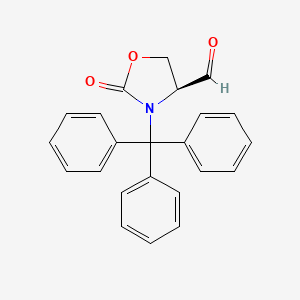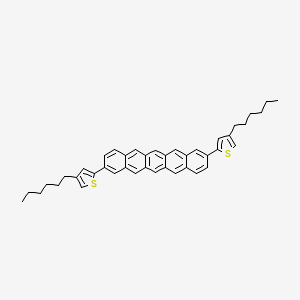![molecular formula C17H19ClN2O3 B12612898 N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-42-2](/img/structure/B12612898.png)
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methoxybenzoic acid, and ethylenediamine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the chlorophenyl group, which may result in different biological activity.
N-(2-Aminoethyl)-4-chlorobenzamide: Lacks the methoxy groups, potentially altering its chemical reactivity and pharmacological properties.
N-(2-Aminoethyl)-4-[(4-bromophenyl)methoxy]-2-methoxybenzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological effects.
Uniqueness
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of both the chlorophenyl and methoxy groups, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
919772-42-2 |
|---|---|
Fórmula molecular |
C17H19ClN2O3 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21) |
Clave InChI |
HSFHHYKTUZFHFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


